![molecular formula C20H25NO6 B11150351 N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine](/img/structure/B11150351.png)
N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine
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Overview
Description
2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]HEXANOIC ACID is a synthetic compound derived from the coumarin family. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one core structure, which is a common feature in many biologically active molecules.
Preparation Methods
The synthesis of 2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]HEXANOIC ACID typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the Knoevenagel condensation reaction, where 7-hydroxy-4,8-dimethyl-2H-chromen-2-one is reacted with an appropriate aldehyde in the presence of a base such as piperidine . The resulting intermediate is then subjected to further reactions, including amide formation and subsequent functional group modifications, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity .
Chemical Reactions Analysis
2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]HEXANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, using appropriate reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Mechanism of Action
The biological activity of 2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]HEXANOIC ACID is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . Additionally, it can modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant defenses .
Comparison with Similar Compounds
2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]HEXANOIC ACID is unique due to its specific substitution pattern on the chromen-2-one core. Similar compounds include:
7-Hydroxycoumarin: Known for its anticoagulant and anticancer properties.
4-Methylcoumarin: Exhibits antimicrobial and antioxidant activities.
6,7-Dimethoxycoumarin: Used in the synthesis of various pharmaceuticals and agrochemicals.
These compounds share the chromen-2-one core but differ in their substitution patterns, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C20H25NO6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-4-5-6-15(19(24)25)21-17(23)10-8-14-11(2)13-7-9-16(22)12(3)18(13)27-20(14)26/h7,9,15,22H,4-6,8,10H2,1-3H3,(H,21,23)(H,24,25) |
InChI Key |
AYHYDNHNIAEVPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |
Origin of Product |
United States |
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